molecular formula C14H20N2O B2408487 2-(1-Methylpiperidin-4-yl)-2-phenylacetamide CAS No. 137024-05-6

2-(1-Methylpiperidin-4-yl)-2-phenylacetamide

Cat. No. B2408487
CAS RN: 137024-05-6
M. Wt: 232.327
InChI Key: CYXZAUNTWNCHAB-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)-2-phenylacetamide, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, such as neuroscience and pharmacology, due to its unique properties and mechanism of action.

Mechanism of Action

2-(1-Methylpiperidin-4-yl)-2-phenylacetamide acts as a dopamine and serotonin reuptake inhibitor, which means it prevents the reabsorption of these neurotransmitters by the brain, leading to an increase in their levels. This can result in improved mood, cognition, and motor function.
Biochemical and Physiological Effects:
2-(1-Methylpiperidin-4-yl)-2-phenylacetamide has been shown to increase dopamine and serotonin levels in the brain, leading to improved mood and cognitive function. It has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-Methylpiperidin-4-yl)-2-phenylacetamide in lab experiments is its ability to selectively target dopamine and serotonin reuptake, making it a useful tool for studying the effects of these neurotransmitters. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

1. Further studies on the potential use of 2-(1-Methylpiperidin-4-yl)-2-phenylacetamide as a treatment for neurodegenerative diseases.
2. Investigation into the effects of 2-(1-Methylpiperidin-4-yl)-2-phenylacetamide on other neurotransmitters and their potential therapeutic applications.
3. Development of more efficient and safer synthesis methods for 2-(1-Methylpiperidin-4-yl)-2-phenylacetamide.
4. Exploration of the potential use of 2-(1-Methylpiperidin-4-yl)-2-phenylacetamide in combination with other drugs for improved therapeutic outcomes.
5. Investigation into the long-term effects of 2-(1-Methylpiperidin-4-yl)-2-phenylacetamide on the brain and its potential for addiction or abuse.
In conclusion, 2-(1-Methylpiperidin-4-yl)-2-phenylacetamide is a promising compound for scientific research due to its unique properties and mechanism of action. Further studies are needed to fully understand its potential applications in the field of neuroscience and pharmacology.

Synthesis Methods

The synthesis of 2-(1-Methylpiperidin-4-yl)-2-phenylacetamide involves the reaction between 1-methyl-4-piperidone and phenylacetic acid in the presence of a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 2-(1-Methylpiperidin-4-yl)-2-phenylacetamide.

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)-2-phenylacetamide has been used as a research tool to study the effects of neurotransmitters, such as dopamine and serotonin, on the brain. It has also been studied for its potential as a treatment for various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2-(1-methylpiperidin-4-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16-9-7-12(8-10-16)13(14(15)17)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXZAUNTWNCHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpiperidin-4-yl)-2-phenylacetamide

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